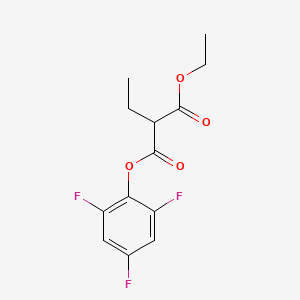

Diethyl(2,4,6-trifluorophenyl)malonate

Description

Significance of Organofluorine Chemistry in Advanced Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science due to the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly alter their physical, chemical, and biological characteristics. google.combeilstein-journals.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. google.comnih.gov

These properties are strategically exploited in numerous advanced applications:

Pharmaceuticals: A significant portion of modern drugs, estimated to be around 20%, contain at least one fluorine atom. nih.gov Fluorination can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its binding affinity to target proteins, and improve membrane permeability and lipophilicity. beilstein-journals.orgapolloscientific.co.ukwikipedia.orgsigmaaldrich.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin.

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in agrochemicals, with over half of such products containing carbon-fluorine bonds. wikipedia.org This prevalence is due to the enhanced efficacy and stability of fluorinated pesticides and herbicides.

Materials Science: The unique properties of organofluorine compounds are leveraged in the creation of advanced materials. Fluoropolymers, such as Teflon, are known for their extreme stability and low-friction surfaces. google.com In electronics, fluorinated materials are used for their ability to lower HOMO/LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation in devices like OLEDs and field-effect transistors. molaid.com

The development of new fluorination methods remains a vibrant area of research, with chemists creating a diverse toolkit of reagents for electrophilic, nucleophilic, and radical fluorination to selectively install fluorine atoms into complex molecules. google.comnih.govnih.gov

Strategic Utility of Malonate Esters as Versatile Building Blocks

Malonate esters, particularly diethyl malonate, are foundational reagents in organic synthesis, prized for their versatility as building blocks for carbon-carbon bond formation. nih.govsynzeal.com Their utility stems from the unique reactivity of the central methylene (B1212753) (-CH2-) group.

The key features that define the strategic utility of malonate esters are:

Active Methylene Group: The hydrogens on the carbon flanked by two carbonyl groups are significantly acidic (pKa ≈ 13 in diethyl malonate), far more so than hydrogens on a typical alkane. beilstein-journals.org This acidity allows for easy deprotonation with a standard base, such as sodium ethoxide, to form a resonance-stabilized enolate. beilstein-journals.orgcymitquimica.com

Malonic Ester Synthesis: This classic reaction leverages the nucleophilicity of the malonate enolate. The enolate readily attacks electrophiles, most commonly alkyl halides, in an SN2 reaction to form an alkylated malonate. lookchem.comnih.gov The process can be repeated to introduce a second, different alkyl group. Subsequent acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted carboxylic acid. nih.govbeilstein-journals.org This entire sequence provides a robust method for preparing a wide array of mono- and di-substituted acetic acids.

Applications in Complex Synthesis: Beyond simple carboxylic acids, malonate esters are used to synthesize a variety of important structures. They are key starting materials for barbiturates (through condensation with urea) and other heterocyclic compounds. wikipedia.orgnih.gov Their ability to participate in Michael additions, acylations, and various cyclocondensation reactions makes them indispensable in creating complex molecular architectures for pharmaceuticals, agrochemicals, and fine chemicals. nih.govsynzeal.comlookchem.com

Historical Development and Contemporary Research Trajectories of Diethyl(2,4,6-trifluorophenyl)malonate

While this compound (CAS No. 262609-07-4) is a known compound, it is a specialized reagent rather than a widely studied molecule with an extensive body of dedicated literature. apolloscientific.co.uksigmaaldrich.com Its development and synthesis are best understood within the context of established methods for preparing polyfluoroaryl compounds.

The primary route for synthesizing arylmalonates, especially those with electron-deficient rings, is through nucleophilic aromatic substitution (SNA_r_). The synthesis of this compound follows this principle. The key steps involve:

Generation of the Malonate Nucleophile: Diethyl malonate is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium salt of the diethyl malonate enolate.

Nucleophilic Attack: The enolate attacks an activated fluoroaromatic substrate. For the title compound, this would be a 1,3,5-trifluorinated benzene (B151609) ring that has a suitable leaving group or is otherwise activated for substitution. In highly fluorinated systems like hexafluorobenzene (B1203771), a fluorine atom itself can act as the leaving group. The reaction of the diethyl malonate enolate with 1,2,3,5-tetrafluorobenzene (B1583067) or a similar precursor in a polar aprotic solvent like dimethylformamide (DMF) would yield the desired product.

The history of this specific compound is primarily documented in chemical supplier catalogs and patents related to the synthesis of more complex molecules where it serves as an intermediate. Research on the closely related Diethyl 2-(perfluorophenyl)malonate shows it was first described in patent literature and later synthesized in academic labs via the reaction of hexafluorobenzene with the sodium salt of diethyl malonate. It is reasonable to infer that the synthesis of this compound was developed through analogous and well-established SNA_r_ chemistry.

Contemporary research involving this compound is likely focused on its use as a building block. The trifluorophenyl group can be a valuable pharmacophore, and the malonate handle allows for further elaboration into a wide range of derivatives, such as substituted acetic acids, ketones, and heterocyclic systems, all bearing the 2,4,6-trifluorophenyl moiety. For example, studies on the hydrolysis of the related perfluorophenyl derivative show that it can be challenging to obtain the corresponding malonic acid due to a strong tendency for decarboxylation, directly yielding 2-(perfluorophenyl)acetic acid under vigorous conditions. This reactivity pattern, likely shared by the title compound, is a key consideration in its application for advanced synthesis.

Delimitation of Research Scope: Focus on Synthetic Methodologies, Reactivity, and Advanced Synthetic Applications

This article is strictly focused on the chemical and academic aspects of this compound. The scope is intentionally delimited to provide a focused and scientifically rigorous overview. The content will cover:

Synthetic Methodologies: The established and inferred chemical reactions used to prepare the title compound, primarily through the lens of nucleophilic aromatic substitution.

Chemical Reactivity: The characteristic reactions of the compound, drawing on the known reactivity of both the malonate functional group (e.g., hydrolysis, decarboxylation, further alkylation) and the polyfluoroaryl moiety.

Advanced Synthetic Applications: The role of this compound as a strategic intermediate in the synthesis of more complex molecules, particularly for introducing the trifluorophenyl group into target structures in fields like medicinal chemistry and materials science.

The article will not discuss topics outside of this defined chemical research context. Specifically, information regarding dosage, administration, biological safety profiles, or adverse effects is excluded, as the focus is solely on the compound's chemical synthesis and utility as a reagent.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 262609-07-4 | apolloscientific.co.uk |

| Molecular Formula | C₁₃H₁₃F₃O₄ | |

| Molecular Weight | 290.24 g/mol | |

| IUPAC Name | diethyl 2-(2,4,6-trifluorophenyl)malonate | sigmaaldrich.com |

| Synonyms | Diethyl 2-(2,4,6-trifluorophenyl)propanedioate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | VCCISIBKCNTCLR-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: General Synthetic Applications of Malonate Esters

| Application | Description | Key Intermediates |

| Substituted Carboxylic Acids | Synthesis of mono- and di-alkylated acetic acids via alkylation and subsequent hydrolysis/decarboxylation. | Alkylated malonic esters |

| Ketone Synthesis | Acylation of the malonate enolate followed by hydrolysis and decarboxylation can lead to β-ketoesters and ketones. | Acylated malonic esters |

| Barbiturate (B1230296) Synthesis | Condensation reaction with urea (B33335) or thiourea (B124793) to form the barbiturate heterocyclic ring system. | Urea, Diethyl Malonate |

| Heterocycle Formation | Used as a 1,3-dicarbonyl synthon in cyclocondensation reactions with various dinucleophiles to form pyridines, pyrimidines, etc. | Amidines, 2-Aminopyridine (B139424) |

| Michael Addition | The malonate enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. | α,β-unsaturated ketones/esters |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13F3O4 |

|---|---|

Molecular Weight |

290.23 g/mol |

IUPAC Name |

1-O-ethyl 3-O-(2,4,6-trifluorophenyl) 2-ethylpropanedioate |

InChI |

InChI=1S/C13H13F3O4/c1-3-8(12(17)19-4-2)13(18)20-11-9(15)5-7(14)6-10(11)16/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

ASPFZIBDIGSMFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 2,4,6 Trifluorophenyl Malonate

Alkylation-Based Synthesis Routes

Alkylation-based methods for synthesizing Diethyl(2,4,6-trifluorophenyl)malonate fundamentally rely on the generation of a carbanion from diethyl malonate, which then acts as a nucleophile. The acidity of the methylene (B1212753) protons (pKa ≈ 13) in diethyl malonate, situated between two carbonyl groups, facilitates its deprotonation by a suitable base to form a stabilized enolate ion. cymitquimica.comlibretexts.org This enolate is the key reactive intermediate in these synthetic pathways.

Direct Alkylation of Diethyl Malonate with Fluorinated Arenes

The term "direct alkylation" in the context of malonic ester synthesis typically refers to the reaction of the malonate enolate with an alkyl halide in a classic SN2 reaction. libretexts.org For the synthesis of the title compound, this would involve an arylation step. However, direct SN2 displacement on an unactivated aryl halide is generally not feasible. A more plausible alkylation route involves using a fluorinated aryl-alkyl halide, such as 2,4,6-trifluorobenzyl bromide. In this scenario, the diethyl malonate enolate would attack the benzylic carbon, displacing the bromide to form Diethyl(2-(2,4,6-trifluorobenzyl))malonate. While this yields a structural isomer of the target compound, it follows the classical alkylation mechanism.

Achieving direct arylation to form this compound via this pathway would necessitate alternative methods, such as copper-catalyzed cross-coupling reactions, which represent a distinct class of synthesis. researchgate.net

Base-Mediated Alkylation Strategies (e.g., Sodium Hydride, Potassium Carbonate, Sodium Ethoxide)

The choice of base is critical for efficiently generating the diethyl malonate enolate for subsequent reactions. The base must be strong enough to deprotonate the diethyl malonate completely.

Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is highly effective for generating the enolate. It reacts with diethyl malonate to form the sodium enolate and hydrogen gas, driving the reaction to completion. This method is often employed in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov

Sodium Ethoxide (NaOEt): As the conjugate base of ethanol (B145695), sodium ethoxide is a classic and widely used base for malonic ester syntheses. libretexts.org It establishes an equilibrium with diethyl malonate, but the resulting enolate is sufficiently nucleophilic to react with a suitable electrophile, shifting the equilibrium forward. Ethanol is the typical solvent for this reaction. orgsyn.org

Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base, potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF. nih.gov It is considered a milder and safer alternative to sodium hydride.

The following table summarizes common bases used for the formation of the diethyl malonate enolate.

Table 1: Bases for Diethyl Malonate Enolate Formation| Base | Formula | Type | Common Solvents | Key Characteristics |

|---|---|---|---|---|

| Sodium Hydride | NaH | Strong, Non-nucleophilic | DMF, THF | Irreversible deprotonation, requires anhydrous conditions. |

| Sodium Ethoxide | NaOEt | Strong, Nucleophilic | Ethanol | Establishes equilibrium, solvent is conjugate acid. libretexts.org |

| Potassium Carbonate | K₂CO₃ | Moderate, Heterogeneous | DMF, Acetone | Milder conditions, often used in industrial processes. nih.gov |

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgyoutube.com In the context of alkylating diethyl malonate, PTC facilitates the transfer of the malonate anion from an aqueous or solid phase into an organic phase where the electrophile (e.g., a fluorinated benzyl (B1604629) halide) is dissolved. youtube.com

The catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, forms an ion pair with the malonate enolate generated by a base (e.g., sodium hydroxide). researchgate.netyoutube.com This lipophilic ion pair is soluble in the organic solvent, allowing it to react with the electrophile. PTC offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and simplified workup procedures. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

The synthesis of this compound is well-suited to a Nucleophilic Aromatic Substitution (SNAr) strategy. This pathway is effective because the high electronegativity of the fluorine atoms activates the aromatic ring toward attack by nucleophiles. nih.gov

Direct SNAr with Polyfluorinated Aromatic Substrates

This approach involves the direct reaction of the diethyl malonate enolate with a highly electron-deficient fluoroarene, such as 1,3,5-trifluorobenzene (B1201519) or hexafluorobenzene (B1203771). beilstein-journals.orgnih.gov The fluorine atoms on the aromatic ring serve as both activating groups and leaving groups.

A well-documented analogue is the synthesis of diethyl 2-(perfluorophenyl)malonate from the reaction of diethyl malonate with hexafluorobenzene in the presence of a base like sodium hydride or potassium carbonate in DMF. beilstein-journals.orgnih.gov The reaction proceeds via the attack of the malonate carbanion on the perfluorinated ring, with subsequent displacement of a fluoride (B91410) ion. Following this established principle, this compound can be synthesized by reacting the diethyl malonate anion with 1,3,5-trifluorobenzene. The strong electron-withdrawing nature of the three fluorine atoms makes the aromatic ring sufficiently electrophilic for the SNAr reaction to occur.

Table 2: Representative Conditions for SNAr of Diethyl Malonate with Polyfluoroarenes

| Fluoroarene | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Hexafluorobenzene | NaH | DMF | Reflux | Diethyl 2-(perfluorophenyl)malonate | nih.gov |

| Hexafluorobenzene | K₂CO₃ | DMF | 60 °C | Diethyl 2-(perfluorophenyl)malonate | nih.gov |

Mechanistic Considerations in SNAr Pathways

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (the diethyl malonate enolate) on the carbon atom of the aromatic ring that bears a leaving group (a fluorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³ hybridized.

Elimination of the Leaving Group: In the second step, aromaticity is restored as the leaving group (fluoride ion) is expelled from the Meisenheimer complex.

The stability of the Meisenheimer complex is a key factor in the feasibility of an SNAr reaction. The negative charge of the complex is delocalized around the ring and is further stabilized by the presence of strong electron-withdrawing groups (in this case, the other fluorine atoms) at positions ortho and para to the site of attack.

Catalytic Transformations for Arylation and Functionalization

Catalytic methods offer powerful tools for the construction of the carbon-carbon bond between the trifluorophenyl ring and the malonate moiety. These approaches often provide higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)

While the Buchwald-Hartwig amination is primarily a C-N bond-forming reaction, analogous palladium-catalyzed cross-coupling reactions are highly effective for the C-C bond formation required for the synthesis of aryl malonates. nih.govyoutube.com These reactions typically involve the coupling of an aryl halide or triflate with a malonate ester in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, a likely precursor would be a 2,4,6-trifluorophenyl halide.

The choice of ligand is critical for the success of these couplings, especially with electron-deficient and sterically hindered aryl halides like those in the trifluorophenyl series. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov The selection of the base and solvent system is also crucial for achieving high yields and reaction rates. wuxiapptec.comuwindsor.ca

While specific data for the direct synthesis of this compound via this method is not extensively reported, analogous couplings with other aryl halides provide insight into potential reaction conditions.

Table 1: Analogous Palladium-Catalyzed Arylation of Diethyl Malonate

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Toluene (B28343) | RT | 95 | nih.gov |

| 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Toluene | 100 | 98 | nih.gov |

| 2-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | NaH | Dioxane | 100 | 81 | nih.gov |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 92 | nih.gov |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Hydrogenation Methodologies for Precursors

The synthesis of this compound can also be approached through the preparation and subsequent modification of a suitable precursor. One such strategy involves the catalytic hydrogenation of a nitro-substituted trifluorobenzene to the corresponding aniline, which can then be converted to a diazonium salt and subsequently coupled with diethyl malonate. For instance, 1-nitro-2,4,6-trifluorobenzene could serve as a key intermediate.

The selective hydrogenation of nitroaromatics, particularly those containing halogen substituents, requires careful selection of the catalyst and reaction conditions to avoid dehalogenation. asianpubs.orgnih.gov Various catalysts, including platinum, palladium, and nickel-based systems, have been explored for this transformation. The choice of solvent and additives can also significantly influence the selectivity and efficiency of the hydrogenation. nih.govgoogle.com

Table 2: Catalytic Hydrogenation of Analogous Halogenated Nitroaromatics

| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-Nitrochlorobenzene | Platinum/Carbon | - | - | - | High | nih.gov |

| 4-(2,2,2-Trifluoroethoxy)nitrobenzene | Palladium/Carbon | Ethanol | 70 | - | 97 | asianpubs.org |

| Aromatic Nitro Compounds | Sulfactive Cobalt Sulfide | Alcohol | 75-200 | - | - | google.com |

This table presents data from analogous reactions and not the direct synthesis of precursors for this compound.

Green Chemistry Principles and Process Intensification in this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and improve process efficiency.

Solvent Selection and Recycling Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. acs.org In the context of palladium-catalyzed coupling reactions, traditional solvents like toluene and dioxane are effective but pose environmental and health concerns. acsgcipr.org Research has focused on identifying greener alternatives. For Buchwald-Hartwig type reactions, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable options. acs.orgnsf.gov

Solvent recycling is another key strategy for making chemical processes more sustainable. Various techniques, including distillation and membrane filtration, can be employed to recover and reuse solvents, significantly reducing waste and operational costs. researchgate.net The design of a synthesis with solvent recycling in mind can lead to a more circular and environmentally friendly process.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for process intensification, often leading to dramatically reduced reaction times, increased yields, and improved product purity. scispace.com The rapid and uniform heating provided by microwaves can accelerate reaction rates for the synthesis of aryl malonates. cymitquimica.com

For the synthesis of this compound, microwave irradiation could be applied to the palladium-catalyzed coupling step. Optimization of parameters such as temperature, reaction time, and catalyst loading under microwave conditions can lead to a more efficient and energy-saving process compared to conventional heating methods. nih.govdurham.ac.uk

Table 3: Microwave-Assisted Synthesis of Analogous Aryl Malonates

| Aryl Halide | Catalyst | Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4'-Bromoacetophenone | Pd(II) complex | KOH | EtOH/H₂O | 2 min | 95 | nih.gov |

| 4-Bromoanisole | Pd EnCat | K₂CO₃ | Toluene/H₂O/EtOH | - | High | durham.ac.uk |

| Aryl Halides | Copper(I) triflate | Cs₂CO₃ | Toluene | 30 min | up to 91 | cymitquimica.com |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.org The synthesis of aryl malonates and related fluorinated aromatic compounds can be effectively translated to a continuous flow setup.

In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govrsc.orgnih.gov This level of control can lead to higher yields, improved selectivity, and the potential for in-line purification and analysis. For the synthesis of this compound, a continuous flow approach could be employed for the palladium-catalyzed coupling or for the synthesis of key precursors, offering a safer and more efficient manufacturing process. researchgate.net

Chemical Transformations and Mechanistic Insights of Diethyl 2,4,6 Trifluorophenyl Malonate

Reactivity of the Active Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the malonate moiety is known as an active methylene group. wikipedia.org The protons attached to this carbon exhibit significant acidity, a feature that is central to the synthetic utility of malonate esters.

Nucleophilic Reactivity and Carbanion Formation

The hydrogen atoms of the methylene group in diethyl(2,4,6-trifluorophenyl)malonate are acidic due to the inductive electron-withdrawing effect of the adjacent ester groups and the 2,4,6-trifluorophenyl ring. This acidity facilitates the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized carbanion, or enolate. ucalgary.ca The negative charge of the resulting carbanion is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, enhancing its stability.

The formation of this stabilized carbanion is a critical first step for many of the subsequent reactions. The general process for carbanion formation from a malonic ester involves treatment with a base such as sodium ethoxide. ucalgary.ca For the closely related diethyl 2-(perfluorophenyl)malonate, the formation of the corresponding anion using sodium hydride (NaH) has been noted. beilstein-journals.org The resulting nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

The nucleophilic carbanion generated from this compound is expected to readily undergo alkylation and acylation reactions.

Alkylation: In a classic malonic ester synthesis, the enolate reacts with an alkyl halide via an SN2 mechanism to form an α-substituted malonic ester. ucalgary.ca This process effectively allows for the formation of a new carbon-carbon bond at the α-position. The reaction can be repeated if a second acidic proton is available, leading to dialkylated products. ucalgary.ca While specific studies on this compound are not detailed in the reviewed literature, the general applicability of malonic ester alkylation is well-established for preparing a wide range of substituted carboxylic acids after subsequent hydrolysis and decarboxylation steps. uobabylon.edu.iq Microwave-assisted alkylation of diethyl malonate has also been developed, showcasing modern synthetic approaches. researchgate.net

Acylation: Similarly, the carbanion can react with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group at the active methylene position, yielding a β-keto ester derivative. chemicalbook.com These acylated products are versatile intermediates for the synthesis of more complex molecules, including various heterocyclic compounds. chemicalbook.com

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the carbonyl group of an aldehyde or ketone, which is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org Diethyl malonate is a classic active methylene component used in this reaction. wikipedia.orgthermofisher.kr The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to generate the required enolate nucleophile without causing self-condensation of the aldehyde or ketone. wikipedia.org

The reaction of this compound with an aldehyde or ketone under Knoevenagel conditions would be expected to proceed via the following mechanism:

Deprotonation of the active methylene group by the basic catalyst to form the nucleophilic enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy adduct.

Dehydration (elimination of a water molecule) to form the final α,β-unsaturated dicarbonyl compound.

Studies using immobilized enzymes like gelatine or bovine serum albumin as catalysts in solvents like DMSO have shown efficient Knoevenagel condensation of diethyl malonate with various aldehydes at room temperature. rsc.orgamazonaws.com

Michael Addition Reactions

The Michael addition is the conjugate (1,4-) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. scispace.com The stabilized carbanion of this compound is an excellent Michael donor. This reaction is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. scispace.com

In a typical Michael reaction, the carbanion of this compound would add to the β-carbon of an activated alkene (e.g., an enone, α,β-unsaturated nitrile, or nitroolefin). The reaction is thermodynamically controlled and results in the formation of a 1,5-dicarbonyl compound or a related structure. scispace.com Numerous examples exist for the Michael addition of diethyl malonate to various acceptors like chalcones and nitroolefins, often employing organocatalysts to achieve high enantioselectivity. scispace.commetu.edu.trrsc.org The development of enantioselective Michael additions of malonates to sterically demanding substrates, such as β-trifluoromethyl enones, has been achieved under high-pressure conditions. acs.org

Transformations of the Ester Functionalities

The two ethyl ester groups of this compound can be chemically modified, most commonly through hydrolysis.

Hydrolysis Pathways (Acidic and Basic Conditions)

The hydrolysis of the ester groups to the corresponding carboxylic acids is a standard transformation for malonic esters, typically preceding a final decarboxylation step in synthesis. ucalgary.ca However, for aryl malonates with strongly electron-withdrawing groups, such as the perfluorophenyl derivative, this transformation is unexpectedly challenging. beilstein-journals.orgbeilstein-journals.org

A detailed investigation into the hydrolysis of the closely related diethyl 2-(perfluorophenyl)malonate revealed that the compound is surprisingly stable under many standard acidic and basic hydrolysis conditions at ambient temperatures. beilstein-journals.orgnih.gov Attempts to achieve hydrolysis to the desired 2-(perfluorophenyl)malonic acid were unsuccessful. beilstein-journals.orgnih.gov

Basic Conditions: Under mild basic conditions, the starting ester remained largely intact. nih.gov When subjected to harsher conditions, such as elevated temperatures and higher concentrations of alkali, the compound decomposed into a mixture of products, with 2-(perfluorophenyl)acetic acid identified as a major component. beilstein-journals.orgnih.gov This indicates that under forcing basic conditions, hydrolysis is accompanied by decarboxylation.

Acidic Conditions: Under vigorous acidic hydrolysis at reflux temperatures, particularly with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH), diethyl 2-(perfluorophenyl)malonate was converted directly to 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through hydrolysis of the esters followed by a rapid decarboxylation of the resulting, thermally unstable, 2-(perfluorophenyl)malonic acid intermediate. beilstein-journals.org The use of trifluoroacetic acid (TFA), even in large excess and under reflux, was ineffective at cleaving the esters. beilstein-journals.org

These findings suggest that the strong electron-withdrawing nature of the fluorinated phenyl ring makes the target 2-(aryl)malonic acid highly prone to decarboxylation, preventing its isolation under typical hydrolysis conditions. beilstein-journals.org

Data Tables

Table 1: Attempted Basic Hydrolysis of Diethyl 2-(perfluorophenyl)malonate Data adapted from a study on the analogous perfluorophenyl compound, which is expected to have similar reactivity. nih.gov

| Base / Solvent System | Temperature (°C) | Time (h) | Outcome |

| 10% aq. NaOH / EtOH | Reflux | 5 | No reaction |

| 20% aq. NaOH / EtOH | Reflux | 8 | Decomposition / Decarboxylation |

| LiOH / THF / H₂O | Room Temp | 24 | Starting material recovered |

| K₂CO₃ / MeOH / H₂O | Reflux | 12 | Decomposition / Major product is starting material |

Table 2: Acidic Hydrolysis of Diethyl 2-(perfluorophenyl)malonate Data adapted from a study on the analogous perfluorophenyl compound, which is expected to have similar reactivity. beilstein-journals.org

| Acid / Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |

| 48% aq. HBr | Reflux | 16 | Traces of product, mainly starting material | ~0 |

| TFA (10 eq.) | Reflux | 6 | No reaction | 0 |

| HBr / AcOH | Reflux | 4 | 2-(Perfluorophenyl)acetic acid | 63 |

| H₂SO₄ / TFA | ~100 | - | 2-(Perfluorophenyl)acetic acid | Not specified |

Transesterification Reactions

Transesterification of this compound involves the substitution of its ethyl ester groups with other alkyl or aryl groups. This reaction is a fundamental transformation for modifying the ester functionality to synthesize a variety of derivatives with different physical and chemical properties. The process is typically catalyzed by acids, bases, or organometallic compounds.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by an alcohol then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester. In base-catalyzed transesterification, a strong base deprotonates the attacking alcohol to form a more potent nucleophile, which then attacks the carbonyl carbon.

While specific research on the transesterification of this compound is not extensively documented in publicly available literature, the principles governing the transesterification of related malonic esters can be applied. The reaction conditions can be optimized by varying the catalyst, temperature, and the nature of the incoming alcohol.

Table 1: Representative Conditions for Transesterification of Diethyl Malonates

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | Benzyl (B1604629) alcohol | 65 | 40 min | >99 | nih.gov |

| KOH | Methanol | 65 | 40 min | 99.2 | nih.gov |

| Titanium(IV) ethoxide | Ethanol | 81-88 | 8 | High | google.com |

| Sodium ethoxide | Various | Room Temp - Reflux | Variable | Variable | General Knowledge |

This table presents general conditions for the transesterification of diethyl malonates and serves as a predictive model for this compound.

Decarboxylation Processes and Factors Influencing Selectivity

The decarboxylation of this compound, typically following hydrolysis to the corresponding malonic acid, is a crucial reaction for the synthesis of 2-(2,4,6-trifluorophenyl)acetic acid derivatives. The presence of a β-carbonyl group facilitates the decarboxylation process through a cyclic transition state. masterorganicchemistry.com

The reaction proceeds via the formation of the malonic acid, which upon heating, readily loses a molecule of carbon dioxide. The mechanism involves a concerted process where the carboxyl proton is transferred to the carbonyl oxygen of the other carboxyl group, leading to the formation of an enol intermediate that subsequently tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

Several factors influence the selectivity and rate of decarboxylation:

Electronic Effects: The strongly electron-withdrawing 2,4,6-trifluorophenyl group significantly influences the acidity of the α-proton and the stability of the carbanionic intermediate formed during decarboxylation. Theoretical studies on related β-keto acids show that electron-withdrawing groups can lower the activation barrier for decarboxylation. nih.gov

Steric Hindrance: While the fluorine atoms are relatively small, their presence in the ortho positions can create some steric hindrance, potentially influencing the conformation required for the cyclic transition state of decarboxylation.

Reaction Conditions: The choice of acid or base for hydrolysis and the temperature for decarboxylation are critical. Strong acids or bases followed by heating are typically employed to drive the reaction to completion. youtube.comyoutube.com

Table 2: Factors Influencing Decarboxylation of Arylmalonic Acids

| Factor | Influence on Decarboxylation | Rationale |

| Electron-withdrawing substituents on the aryl ring | Generally accelerates decarboxylation | Stabilizes the negative charge developing on the α-carbon in the transition state. nih.gov |

| Steric hindrance at the ortho positions | May slightly hinder the reaction | Can restrict the rotation needed to achieve the optimal cyclic transition state geometry. |

| Temperature | Higher temperatures increase the reaction rate | Provides the necessary activation energy for the C-C bond cleavage. masterorganicchemistry.com |

| Solvent polarity | Can influence the rate | Polar solvents may stabilize the charged transition state, although studies on β-keto acids suggest the effect might not be significant. masterorganicchemistry.com |

Reactivity of the Trifluorophenyl Moiety

The 2,4,6-trifluorophenyl group imparts unique reactivity to the molecule, governed by the strong electronic and steric effects of the fluorine atoms.

Influence of Fluorine Atoms on Aromatic Ring Electrophilicity and Steric Effects

The three fluorine atoms have a profound impact on the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and its strong inductive effect (-I) withdraws electron density from the benzene (B151609) ring, making it significantly more electron-deficient (electrophilic) compared to unsubstituted benzene. vaia.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Despite the deactivating inductive effect, the lone pairs on the fluorine atoms can participate in resonance (+R effect), donating electron density back to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions. vaia.com In the case of the 2,4,6-trifluorophenyl group, the positions meta to the malonate substituent (positions 3 and 5 of the phenyl ring) are activated by the resonance effect of the adjacent fluorine atoms.

Sterically, the fluorine atom is relatively small. However, the presence of two ortho-fluorine atoms can create significant steric hindrance around the carbon atom attached to the malonate group, potentially influencing the approach of reagents. rsc.org

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. uwindsor.cawikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca

For this compound, both the malonate group and the fluorine atoms can potentially act as directing groups. Fluorine is known to be a potent ortho-directing group in metalation reactions. researchgate.net The reaction of para-substituted fluorobenzenes with strong bases like lithium diisopropylamide (LDA) often results in lithiation at the position ortho to the fluorine. researchgate.net

In the case of the 2,4,6-trifluorophenyl moiety, the protons at positions 3 and 5 are ortho to two fluorine atoms, making them highly acidic and susceptible to deprotonation by a strong base. The malonate group itself can also act as a directing group, although its effectiveness relative to the fluorine atoms would depend on the specific reaction conditions. Competition experiments have established a hierarchy of directing groups, and the outcome of a DoM reaction on a polysubstituted ring is often determined by the strongest directing group. uwindsor.ca It is plausible that metalation would occur selectively at one of the positions ortho to the fluorine atoms.

Table 3: Potential Regioselectivity in Directed Ortho-Metalation

| Position of Lithiation | Directing Group(s) | Expected Product after Electrophilic Quench |

| Position 3 or 5 | Fluorine atoms at C2, C4, and C6 | Functionalization at the 3 or 5 position of the trifluorophenyl ring. |

| Position ortho to malonate (C2 or C6) | Malonate group (less likely due to existing substitution) | Unlikely due to existing substitution. |

Reductive Transformations of Fluorinated Aromatic Systems

The reduction of fluorinated aromatic systems can proceed through various pathways, including catalytic hydrogenation and reductive defluorination. The strong C-F bond makes reductive defluorination challenging, often requiring harsh conditions or specific catalysts.

General methods for the reduction of aromatic compounds include Birch reduction and catalytic hydrogenation. nih.gov Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, typically reduces the aromatic ring to a cyclohexadiene. However, the presence of multiple electron-withdrawing fluorine atoms might influence the regioselectivity of the reduction.

Reductive defluorination, the cleavage of the C-F bond and its replacement with a C-H bond, can be achieved using various methods, including photochemical processes that generate hydrated electrons. nih.gov For instance, the UV irradiation of a solution containing a perfluorinated compound and a sulfite (B76179) source can lead to effective defluorination. nih.gov While specific studies on this compound are scarce, the principles from studies on other polyfluorinated aromatic compounds suggest that similar reductive strategies could be applicable.

Applications of Diethyl 2,4,6 Trifluorophenyl Malonate in Complex Organic Synthesis

Building Block for Fluorinated Scaffolds

The presence of the 2,4,6-trifluorophenyl group makes this malonate ester a valuable precursor for introducing fluorine atoms into larger molecular frameworks. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Fluorinated Heterocycles (e.g., Fluorooxindoles, Pyrimidinones)

While specific examples utilizing Diethyl(2,4,6-trifluorophenyl)malonate for the synthesis of fluorooxindoles and pyrimidinones (B12756618) are not readily found in the literature, the general reactivity of malonate esters suggests a plausible synthetic route. For instance, the synthesis of related fluorooxindoles has been achieved using diethyl fluoromalonate through a strategy involving nucleophilic aromatic substitution followed by reductive cyclization. A similar approach could theoretically be applied with this compound.

The synthesis of pyrimidinones often involves the condensation of a malonate derivative with a suitable amidine or urea (B33335). For example, a process for preparing 2,4,6-trifluoropyrimidine (B1266109) has been patented, although it utilizes 2,4,6-trichloropyrimidine (B138864) as the starting material. The condensation of this compound with urea or other amidines could potentially lead to highly substituted pyrimidinone cores, which are prevalent in many biologically active compounds.

Preparation of Fluorinated Aromatic and Aliphatic Compounds

The 2,4,6-trifluorophenyl moiety of this compound serves as a readily available source for constructing more complex fluorinated aromatic systems. The malonate portion can be chemically modified or removed after serving its purpose in the synthetic sequence. For example, hydrolysis and subsequent decarboxylation of the malonate would yield a (2,4,6-trifluorophenyl)acetic acid derivative, a valuable building block in its own right. Research on the hydrolysis of a similar compound, diethyl 2-(perfluorophenyl)malonate, has shown that it can be converted to 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.org

Furthermore, the reactive methylene (B1212753) group in the malonate can be alkylated or acylated, providing a route to a variety of fluorinated aliphatic and aromatic-aliphatic hybrid structures.

Intermediate in the Synthesis of Functionally Advanced Molecules

The structural features of this compound make it an attractive intermediate for the synthesis of molecules with potential applications in the pharmaceutical and agrochemical industries.

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Aspects)

Although direct patent literature for pharmaceuticals derived from this compound is scarce, the synthesis of related compounds highlights its potential. For instance, a patent describes the synthesis of diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate as an intermediate for antifungal agents. google.comgoogle.com This suggests that phenyl-substituted malonates are valuable in the construction of complex pharmaceutical targets. The 2,4,6-trifluoro substitution pattern could offer unique properties to the final drug molecule.

Utility in Agrochemical Compound Synthesis (Synthetic Aspects)

In the field of agrochemicals, fluorinated compounds often exhibit enhanced efficacy. While specific examples for this compound are not detailed, a patent for the herbicide Pinoxaden mentions the use of a related compound, diethyl 2-(2,6-diethyl-4-methylphenyl)malonate, as a key intermediate. google.comgoogle.com This underscores the importance of substituted phenylmalonates in the synthesis of modern agrochemicals. The trifluorophenyl group could impart desirable characteristics such as increased potency or altered environmental persistence.

Contributions to Asymmetric Synthesis Methodologies

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. While specific studies on the asymmetric alkylation of this compound are not available, research on related malonates provides a basis for its potential application in this area.

For example, the enantioselective phase-transfer catalyzed alkylation of tert-butyl phenylmalonates has been successfully demonstrated using chiral catalysts to produce α-alkylated malonates with high enantiomeric excess. frontiersin.orgresearchgate.netnih.gov It is conceivable that similar methodologies could be applied to this compound to generate chiral building blocks containing a trifluorophenyl group. These chiral products could then be elaborated into enantiomerically pure pharmaceutical or agrochemical agents.

The table below summarizes the potential, though not explicitly documented, synthetic transformations of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Product Class | Analogous Reaction Reference |

| Hydrolysis & Decarboxylation | (2,4,6-Trifluorophenyl)acetic acid derivatives | Hydrolysis of diethyl 2-(perfluorophenyl)malonate nih.govbeilstein-journals.org |

| Condensation with Urea/Amidines | Substituted Pyrimidinones | General pyrimidine (B1678525) synthesis |

| Reductive Cyclization after Ar-Nu | Fluorooxindole derivatives | Synthesis of fluorooxindoles from diethyl fluoromalonate |

| Asymmetric Alkylation | Chiral α-alkyl-(2,4,6-trifluorophenyl)malonates | Asymmetric alkylation of tert-butyl phenylmalonates frontiersin.orgresearchgate.netnih.gov |

Stereoselective Alkylation and Conjugate Addition

No published research could be identified that specifically details the stereoselective alkylation or conjugate addition reactions of this compound. Therefore, no data on reaction conditions, catalysts, yields, or stereoselectivities for this particular compound can be provided.

Development of Chiral this compound Analogues

There is no information available in the scientific literature regarding the development or synthesis of chiral analogues specifically from this compound.

Synthesis and Advanced Applications of Diethyl 2,4,6 Trifluorophenyl Malonate Derivatives

Synthesis of Di- and Trisubstituted Malonate Derivatives

The central carbon atom of diethyl(2,4,6-trifluorophenyl)malonate is positioned between two electron-withdrawing carbonyl groups, rendering its attached proton (the α-hydrogen) significantly acidic. This acidity allows for the facile generation of a resonance-stabilized carbanion (enolate) upon treatment with a suitable base, such as sodium ethoxide. This enolate is a potent nucleophile and serves as the key intermediate for creating substituted derivatives through alkylation and acylation reactions. libretexts.orgfiveable.me

Alkylation for Di-substituted Derivatives: In a classic malonic ester synthesis pathway, the enolate of this compound can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This introduces an alkyl group at the α-carbon, yielding a di-substituted malonate derivative. The general mechanism involves the attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Acylation for Tri-substituted Derivatives: To form tri-substituted derivatives, the enolate can be reacted with an acyl halide, such as acetyl chloride or benzoyl chloride. This reaction, known as acylation, introduces an acyl group to the α-carbon, resulting in a β-keto diester structure. chemicalbook.com These tri-substituted compounds are valuable intermediates for the synthesis of ketones following subsequent hydrolysis and decarboxylation steps.

A second alkylation can also be performed on a mono-alkylated derivative to produce a trisubstituted malonate, provided the mono-alkylated product still possesses an acidic proton and steric hindrance is not prohibitive.

The table below illustrates potential di- and tri-substituted derivatives synthesized from this compound.

| Starting Material | Reagent | Product Name | Class |

| This compound | 1. Sodium Ethoxide2. Methyl Iodide | Diethyl 2-methyl-2-(2,4,6-trifluorophenyl)malonate | Di-substituted |

| This compound | 1. Sodium Ethoxide2. Acetyl Chloride | Diethyl 2-acetyl-2-(2,4,6-trifluorophenyl)malonate | Tri-substituted |

| This compound | 1. Sodium Ethoxide2. Benzyl (B1604629) Bromide | Diethyl 2-benzyl-2-(2,4,6-trifluorophenyl)malonate | Di-substituted |

Functionalization Strategies for the Trifluorophenyl Moiety

The 2,4,6-trifluorophenyl group is highly electron-deficient due to the strong inductive effect of the three fluorine atoms and the electron-withdrawing nature of the diethyl malonate substituent. This electronic profile makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is typically challenging for standard benzene (B151609) rings. masterorganicchemistry.com

In the SNAr mechanism, a potent nucleophile attacks one of the carbon atoms bearing a fluorine atom. libretexts.org The reaction is facilitated by the ability of the electron-withdrawing groups (both the other fluorine atoms and the malonate ester) to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The fluorine atoms at the ortho (2,6) and para (4) positions are the most likely sites for substitution. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines can displace a fluoride (B91410) ion to form a new carbon-nucleophile bond. However, it is noted that under certain conditions, such as basic hydrolysis, substitution of the fluorine atoms may not occur, indicating that specific and sufficiently nucleophilic reagents are required. nih.gov

This strategy allows for the precise introduction of new functional groups onto the aromatic core, significantly altering the molecule's steric and electronic properties.

The table below shows potential products from the functionalization of the trifluorophenyl ring.

| Starting Material | Reagent | Potential Product(s) | Reaction Type |

| This compound | Sodium Methoxide (CH₃ONa) | Diethyl 2-(4-methoxy-2,6-difluorophenyl)malonate | SNAr |

| This compound | Ammonia (B1221849) (NH₃) | Diethyl 2-(4-amino-2,6-difluorophenyl)malonate | SNAr |

| This compound | Sodium Thiophenoxide (PhSNa) | Diethyl 2-(4-(phenylthio)-2,6-difluorophenyl)malonate | SNAr |

Cycloaddition Reactions Involving this compound Derivatives

While simple diethyl esters can be unreactive, derivatives of malonic acid are well-established reagents in cyclocondensation reactions to form various heterocycles. nih.govresearchgate.net Research has shown that activated malonates, such as bis(2,4,6-trichlorophenyl) malonate, readily react with 1,3-dinucleophiles. nih.govscite.ai By analogy, this compound is a promising candidate for such transformations.

The classical synthesis of barbituric acids, for instance, involves the condensation of a malonate derivative with urea (B33335). nih.gov In this reaction, the two nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of the malonate ester groups, ultimately leading to a cyclized product after the elimination of two equivalents of ethanol (B145695). Similarly, reaction with other 1,3-dinucleophiles like 2-aminopyridine (B139424) can yield other heterocyclic systems, such as pyridopyrimidines. nih.govresearchgate.net The reactivity of this compound in these reactions may be enhanced by converting it to a more active species, such as a diacid chloride, or by using high-temperature conditions.

These cyclization strategies transform the malonate structure into complex, rigid heterocyclic scaffolds that are of significant interest in medicinal chemistry.

The table below outlines potential heterocyclic products from cycloaddition reactions.

| Malonate Derivative | Dinucleophile | Resulting Heterocyclic Core |

| This compound | Urea | 5-(2,4,6-Trifluorophenyl)barbituric acid |

| This compound | Thiourea (B124793) | 5-(2,4,6-Trifluorophenyl)-2-thiobarbituric acid |

| This compound | Guanidine | 2-Amino-5-(2,4,6-trifluorophenyl)pyrimidine-4,6-dione |

Exploration of Novel Reactivity Profiles and Synthetic Utility of Derivatives

The derivatives of this compound present a rich platform for exploring novel synthetic applications.

The di- and trisubstituted derivatives from alkylation and acylation (Section 5.1) are key intermediates. chemicalbook.com Subsequent acidic hydrolysis and heating will induce decarboxylation, yielding substituted acetic acids and ketones, respectively. libretexts.org For example, hydrolysis and decarboxylation of diethyl 2-benzyl-2-(2,4,6-trifluorophenyl)malonate would produce 2-benzyl-2-(2,4,6-trifluorophenyl)acetic acid, a complex carboxylic acid not easily accessible through other means. These products serve as advanced building blocks for pharmaceuticals and other fine chemicals. wikipedia.orgthermofisher.kr

The functionalization of the aromatic ring via SNAr (Section 5.2) provides a powerful tool for tuning molecular properties. Replacing a fluorine atom with a methoxy (B1213986) or amino group can dramatically alter lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design. smolecule.com

The heterocyclic compounds synthesized through cyclocondensation (Section 5.3) are of particular importance. Barbiturates and related pyrimidine-based structures are well-known pharmacophores that exhibit a wide range of biological activities, including sedative and anticonvulsant properties. thermofisher.krsmu.ca The presence of the trifluorophenyl group on these heterocycles could lead to novel therapeutic agents with unique efficacy and safety profiles.

Finally, simple hydrolysis and decarboxylation of the parent compound, analogous to the reaction of its perfluorinated counterpart, can yield 2-(2,4,6-trifluorophenyl)acetic acid. nih.gov This compound itself is a valuable synthetic intermediate for agrochemicals and pharmaceuticals.

Computational and Theoretical Investigations of Diethyl 2,4,6 Trifluorophenyl Malonate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the electronic characteristics of Diethyl(2,4,6-trifluorophenyl)malonate. The presence of a highly fluorinated aromatic ring in conjunction with the malonate functional group creates a unique electronic environment that can be precisely described through these calculations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the electron distribution across the entire molecule. digitellinc.comacs.org DFT calculations can quantify this effect by computing atomic charges, bond lengths, and vibrational frequencies. The results of such calculations would likely show a significant polarization of the C-F bonds and an inductive pull of electron density from the phenyl ring, which in turn affects the acidity of the alpha-proton on the malonate moiety.

Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates a high degree of molecular polarity due to the trifluorophenyl group. |

| Energy of the molecule | -1125 Hartree | Represents the total electronic energy of the optimized geometry. |

| C-F Bond Length | ~1.34 Å | Typical length for an aromatic C-F bond, indicating strong covalent character. |

| α-C-H Bond Length | ~1.09 Å | Standard C-H bond length, though its acidity is electronically influenced. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized primarily on the malonate portion, while the highly electron-deficient trifluorophenyl ring would significantly lower the energy of the LUMO, making it a potent electrophilic center. acs.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov The presence of the trifluorophenyl group is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted diethyl phenylmalonate, suggesting enhanced reactivity, particularly towards nucleophiles.

Illustrative FMO Properties for this compound

| Orbital | Energy (eV) (Illustrative) | Primary Localization |

|---|---|---|

| HOMO | -8.2 eV | Malonate moiety, specifically the non-bonding orbitals of the oxygen atoms and the α-carbon. |

| LUMO | -1.5 eV | Trifluorophenyl ring, specifically the π* anti-bonding orbitals. |

| HOMO-LUMO Gap | 6.7 eV | Indicates moderate kinetic stability, with a pronounced electrophilic character at the aromatic ring. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For this compound, the key rotational bonds are the C-C bond between the phenyl ring and the malonate carbon, and the C-C bonds within the ethyl ester groups. The stability of different conformers is primarily dictated by steric hindrance. libretexts.orgyoutube.com

Rotation around the bond connecting the bulky 2,4,6-trifluorophenyl group to the malonate center would be significantly restricted. The lowest energy conformation would likely position the phenyl ring to minimize steric clash with the two ethyl ester groups. Newman projections can be used to visualize these arrangements. libretexts.org The "gauche" and "eclipsed" interactions between the ortho-fluorine atoms and the ester groups would lead to considerable torsional strain, making these conformations energetically unfavorable. youtube.com The most stable conformer would likely adopt a staggered arrangement where the large groups are as far apart as possible.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For reactions involving this compound, such as its use in malonic ester synthesis, DFT can be used to map the potential energy surface of the reaction. chemistnotes.commasterorganicchemistry.com

A key step in the malonic ester synthesis is the deprotonation of the α-carbon to form an enolate. organicchemistrytutor.com Computational models can calculate the pKa of this proton, which is expected to be significantly lower (more acidic) than in diethyl malonate itself due to the inductive effect of the trifluorophenyl ring. Furthermore, the transition state for this proton abstraction by a base (e.g., sodium ethoxide) can be located and its energy calculated. Subsequent alkylation of the enolate involves an SN2 reaction. openochem.org Modeling this step would allow for the calculation of the activation barrier, providing insights into the reaction kinetics.

Predictive Modeling for Synthetic Pathway Optimization (e.g., QSAR for reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict chemical reactivity, thereby optimizing synthetic pathways. chemrxiv.orgnih.gov For a compound like this compound, a QSAR model could predict its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms on the ring. The strong deactivation of the ring by the fluorine atoms makes it susceptible to such reactions. nih.gov

A QSAR model for SNAr reactivity could be built using a set of similar fluorinated aromatic compounds with known experimental reaction rates. chemrxiv.org Descriptors for the model would be calculated computationally and could include:

LUMO energy: A lower LUMO energy correlates with greater susceptibility to nucleophilic attack. chemrxiv.org

Electrostatic Potential (ESP) on the aromatic carbons: A more positive ESP on the carbons bearing fluorine atoms would indicate a more favorable site for nucleophilic attack. chemrxiv.org

Hirshfeld charges: These charges provide a measure of the electron deficiency at each aromatic carbon. acs.org

By establishing a mathematical relationship between these descriptors and the observed reactivity, the model could predict the regioselectivity and rate of SNAr for this compound with various nucleophiles, guiding the choice of reaction conditions for synthetic transformations. nih.gov

Emerging Research Directions and Future Perspectives for Diethyl 2,4,6 Trifluorophenyl Malonate Research

Development of Novel Catalytic Systems for Selective Functionalization

The chemical reactivity of Diethyl(2,4,6-trifluorophenyl)malonate is dominated by its electron-deficient trifluorophenyl ring and the acidic methylene (B1212753) proton of the malonate group. Future research is poised to leverage these features through the development of sophisticated catalytic systems for selective C-H and C-F bond functionalization.

Palladium-catalyzed cross-coupling reactions, for instance, have shown promise for the direct arylation of electron-poor fluorinated arenes. nih.gov Developing similar systems for this compound could enable the selective replacement of a fluorine atom with various aryl groups, providing a direct route to complex biaryl structures. Such methods could offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic aromatic substitution. nih.govnih.gov

Furthermore, transition-metal catalysis, including rhodium-based systems, is an emerging area for the arylation of fluorinated ketones. rsc.org The principles of these catalytic reactions could be adapted to functionalize the malonate moiety of this compound or its derivatives. The development of enantioselective catalytic methods is another critical frontier, which would allow for the synthesis of chiral fluorinated compounds, a feature highly sought after in the pharmaceutical industry. acs.org Photocatalysis also presents a promising avenue for C-F bond functionalization under mild conditions, potentially enabling alkylation, alkenylation, and arylation reactions that are otherwise challenging. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Target Moiety | Desired Outcome |

|---|---|---|---|

| Direct C-F Arylation | Palladium-phosphine complexes | Trifluorophenyl ring | Synthesis of complex biaryl derivatives |

| Asymmetric Fluorination | Chiral Nickel or Copper complexes | Malonate backbone | Creation of chiral centers |

| Photocatalytic Alkylation | Iridium or Ruthenium photocatalysts | Trifluorophenyl ring | Introduction of novel alkyl groups |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The complexity of synthesizing and optimizing novel chemical entities necessitates more efficient and rapid methodologies. Integrating the synthesis of this compound derivatives into automated platforms is a key future direction that can accelerate discovery.

Flow chemistry, which utilizes continuous plug flow reactors instead of traditional batch reactors, is particularly well-suited for the synthesis of fluorinated organic compounds. researchgate.neteurekalert.org This technology allows for precise control over reaction parameters like temperature and mixing, enhancing safety and yield, which is crucial when handling reactive fluorinating agents. researchgate.net Automated flow synthesis platforms can facilitate multi-step syntheses, purifications, and in-line analysis, significantly reducing development time. eurekalert.orgsciencedaily.comnih.gov

Paired with automation, high-throughput screening (HTS) or high-throughput experimentation (HTE) enables the rapid evaluation of numerous reaction conditions in parallel. unchainedlabs.com For a versatile substrate like this compound, HTS platforms can be used to quickly screen libraries of catalysts, ligands, solvents, and other reagents to identify optimal conditions for a desired transformation. unchainedlabs.comyoutube.com This approach systematically explores a vast reaction space, potentially uncovering novel reactivity and improving yields for the synthesis of libraries of derivative compounds for biological or material screening. youtube.comnih.gov

Exploration of this compound in Materials Science (Synthetic Applications)

The unique properties conferred by the trifluorophenyl group—such as high thermal stability, chemical resistance, and altered electronic characteristics—make this compound an attractive precursor for advanced materials. wikipedia.org

One of the most promising areas is the development of novel fluoropolymers. wikipedia.orgrsc.org Fluoropolymers are characterized by their resistance to solvents, acids, and bases and are essential in high-tech industries like aerospace, electronics, and renewable energy. wikipedia.orgfluoropolymers.eu this compound could serve as a monomer or a precursor to monomers for creating side-chain fluorinated polymers. oecd.org These polymers would feature a non-fluorinated backbone with pendant trifluorophenyl groups, potentially leading to materials with tailored properties such as hydrophobicity, low surface energy, and specific optical or electronic characteristics.

The trifluoromethylphenyl motif is also explored in organic electronics. For example, N-trifluoromethylphenyl-phthalimides have been synthesized and investigated for their electron-transport properties in field-effect transistors (FETs). rsc.org The electron-withdrawing nature of the trifluorophenyl group can be exploited to create n-type organic semiconductor materials. Derivatives of this compound could be designed to self-assemble into ordered structures suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.

Table 2: Potential Material Science Applications for this compound Derivatives

| Material Class | Potential Application | Key Property Conferred by Trifluorophenyl Group |

|---|---|---|

| Side-Chain Fluoropolymers | High-performance coatings, membranes | Chemical resistance, hydrophobicity, thermal stability |

| Organic Semiconductors | n-type materials for transistors (FETs), OLEDs | Electron-deficient character, enhanced stability |

| Liquid Crystals | Display technologies | Dipole moment, molecular ordering |

Advanced Spectroscopic and Analytical Methodologies for Complex Structural Elucidation of Novel Compounds

As new derivatives of this compound are synthesized, their unambiguous structural characterization is paramount. The presence of multiple fluorine atoms introduces both opportunities and challenges for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.neteurekalert.org Future research will likely involve the application of advanced multi-dimensional NMR techniques (e.g., ¹H-¹⁹F HETCOR, ¹³C-¹⁹F HSQC) to precisely map the connectivity and spatial relationships between fluorine, carbon, and hydrogen atoms within complex derivatives. These methods are essential for distinguishing between isomers and determining the three-dimensional structure of new molecules.

Mass spectrometry (MS) is another critical tool. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are being adapted for high-throughput screening of reaction products, which could be applied to the analysis of compound libraries derived from this compound. nih.gov Tandem mass spectrometry (MS/MS) will be crucial for fragment analysis to elucidate the structure of unknown products and impurities. The combination of these advanced analytical methods will be indispensable for accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. What is the synthetic utility of diethyl(2,4,6-trifluorophenyl)malonate in organic chemistry?

this compound serves as a key intermediate in the malonic ester synthesis, enabling the preparation of α-substituted carboxylic acids. The trifluorophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic alkylation. Post-alkylation, acid hydrolysis and decarboxylation yield substituted acetic acid derivatives. This methodology is critical for constructing complex molecules, including pharmaceuticals and agrochemicals .

Q. How is the enolate of this compound generated, and what factors influence its reactivity?

The enolate is formed using strong bases like sodium hydride or sodium ethoxide. The electron-withdrawing trifluorophenyl group stabilizes the enolate via resonance and inductive effects, increasing acidity (pKa ~9–11). Reactivity is influenced by solvent polarity, base strength, and steric hindrance. Polar aprotic solvents (e.g., 1,4-dioxane) enhance enolate formation, while bulky electrophiles may require elevated temperatures .

Q. What analytical techniques are employed to characterize this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : - and -NMR confirm structure via characteristic shifts (e.g., malonate ester protons at δ 4.2–4.3 ppm and trifluorophenyl protons at δ 6.6–7.4 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+Na] at m/z 313.0663) .

- Chromatography : Silica gel column chromatography (petroleum ether/ethyl acetate) ensures purity .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, temperature) optimize the alkylation of this compound?

Copper(I) bromide (CuBr) catalyzes cross-coupling reactions with aryl/alkyl halides under reflux (100–120°C). For example, coupling with 2-bromo-1,3,5-trifluorobenzene in 1,4-dioxane at 50% yield highlights the role of CuBr in facilitating single-electron transfer (SET) mechanisms. Alternative catalysts (e.g., Pd) may improve regioselectivity but require inert atmospheres .

Q. Why does the trifluorophenyl substituent enhance reactivity in cyclocondensation reactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the malonate α-carbon, accelerating nucleophilic attack. In triazolopyrimidine synthesis, this group directs regioselective cyclization with 3-amino-1,2,4-triazole, forming fused heterocycles. DFT studies suggest fluorine’s inductive effect lowers the energy barrier for transition-state formation .

Q. How do spectroscopic methods resolve contradictions in reported reaction yields (e.g., 50% vs. 62%)?

Discrepancies arise from variations in:

- Catalyst loading : Higher CuBr (2.0 mmol vs. 1.5 mmol) improves yield but risks side reactions.

- Purification : Gradient elution (0–8% EtOAc in hexanes) enhances product recovery .

- Reaction time : Extended reflux (8–12 hours) ensures complete conversion but may degrade heat-sensitive intermediates .

Methodological Challenges & Solutions

Q. What strategies mitigate decarboxylation side reactions during hydrolysis of alkylated this compound?

Controlled hydrolysis under mild acidic conditions (e.g., HCl at 0–5°C) prevents premature decarboxylation. Subsequent thermal decarboxylation (100–120°C) in dipolar aprotic solvents (e.g., DMF) ensures selective CO loss. Monitoring via TLC (R 0.78 in hexane/EtOAc) confirms intermediate stability .

Q. How does steric hindrance from the trifluorophenyl group influence enolate alkylation selectivity?

Steric bulk at the α-position favors linear alkyl halides (e.g., methyl/ethyl) over branched analogs. For bulky electrophiles (e.g., tert-butyl), sonication or phase-transfer catalysts (e.g., TBAB) improve reactivity by enhancing mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.